2-methoxy-4-(thiomorpholin-4-ylmethyl)phenol
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Overview
Description
2-methoxy-4-(thiomorpholin-4-ylmethyl)phenol is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a methoxy group, a thiomorpholine ring, and a phenolic hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(thiomorpholin-4-ylmethyl)phenol typically involves the reaction of 4-methoxyphenol with thiomorpholine and formaldehyde. The reaction is carried out in a round-bottom flask fitted with a condenser. The mixture is irradiated with infrared light using a medicinal infrared lamp (250 Watts), and the reaction is monitored by thin-layer chromatography (TLC). The reaction is usually completed within 8 minutes, and the product is purified by chromatography on silica gel using a solvent gradient of hexane/ethyl acetate .
Industrial Production Methods
the use of infrared light activation as a non-conventional energy source has been highlighted as an efficient method for carrying out the synthesis with short reaction times and high yields .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-(thiomorpholin-4-ylmethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions, particularly at the methoxy group.
Substitution: The methoxy and thiomorpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under standard laboratory conditions with appropriate solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenolic hydroxyl group can yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-methoxy-4-(thiomorpholin-4-ylmethyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-4-(thiomorpholin-4-ylmethyl)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the thiomorpholine ring can interact with biological macromolecules through hydrophobic interactions and sulfur-based chemistry. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenol: Lacks the thiomorpholine ring, making it less versatile in certain chemical reactions.
4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol: Contains a bromine atom, which can influence its reactivity and biological activity.
4-chloro-2-(thiomorpholin-4-ylmethyl)phenol: Contains a chlorine atom, which can also affect its chemical and biological properties.
Uniqueness
2-methoxy-4-(thiomorpholin-4-ylmethyl)phenol is unique due to the presence of both a methoxy group and a thiomorpholine ring, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-methoxy-4-(thiomorpholin-4-ylmethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-15-12-8-10(2-3-11(12)14)9-13-4-6-16-7-5-13/h2-3,8,14H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHAWFQJHJTBNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCSCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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